molecular formula C7H5F2N3O B3391534 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile CAS No. 1806976-41-9

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile

Cat. No.: B3391534
CAS No.: 1806976-41-9
M. Wt: 185.13 g/mol
InChI Key: FBDARBSCEJIXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(difluoromethoxy)pyridine-3-carbonitrile is a pyridine derivative featuring a trifunctional scaffold: an amino group at position 6, a difluoromethoxy substituent at position 2, and a carbonitrile group at position 2. This compound combines electron-donating (amino) and electron-withdrawing (difluoromethoxy, carbonitrile) groups, which influence its electronic properties, solubility, and reactivity. The difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Properties

IUPAC Name

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-6-4(3-10)1-2-5(11)12-6/h1-2,7H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDARBSCEJIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806976-41-9
Record name 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of an appropriate pyridine derivative with difluoromethoxy reagents under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions, while the carbonitrile group is often added via cyanation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoromethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carbonitrile group can also participate in various chemical reactions, affecting the compound’s overall behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile with structurally related pyridine-3-carbonitrile derivatives, highlighting substituent variations, synthesis routes, and biological/physical properties:

Compound Name (Structure) Substituents Key Properties/Activities Synthesis Method Reference
This compound - NH₂ (C6), -OCHF₂ (C2), -CN (C3) Hypothesized enhanced metabolic stability due to difluoromethoxy group; potential kinase inhibition Likely involves nucleophilic substitution or condensation (analogous to ) N/A
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1) - NH₂ (C2), -Ph (C4, C6), -CN (C3) Blue-green fluorescence (410–500 nm); substituent-dependent extinction coefficients Condensation of chalcones with malononitrile
8-Benzylidene-pyrano[3,2-c]pyridine-3-carbonitrile (P.P) - Benzylidene (C8), -phenethyl (C6), -Ph (C4), -CN (C3) Cytotoxic activity against MCF-7 cells (IC₅₀: 12–18 μM) Multi-step condensation and cyclization
4-(4-Fluorophenyl)-1-methyl-2-oxo-dihydropyridine-3-carbonitrile - 4-F-Ph (C4), -CH₃ (N1), -CN (C3) Pharmacokinetic depot formulations (sustained release over 14–90 days) Oxidation and alkylation steps
5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]pyridine-3-carbonitrile - F (C5), -NH-(fluoroethyl) (C2), -CN (C3) RET kinase inhibition; anticancer applications Multi-component coupling and cyclization
2-Amino-6-(dimethylaminoethyl)-4-(2-fluorophenyl)pyrano[3,2-c]pyridine-3-carbonitrile - NMe₂ (C6 side chain), -2-F-Ph (C4), -CN (C3) Anticancer and CNS modulation potential Cyclocondensation of aminopyridines with ketones

Key Observations:

Substituent Impact on Bioactivity :

  • The difluoromethoxy group in the target compound may confer greater oxidative stability compared to methoxy or hydroxyl analogs, as seen in pantoprazole synthesis () .
  • Electron-withdrawing groups (e.g., -CN, -OCHF₂) enhance fluorescence in pyridine-3-carbonitriles, as observed in S1–S6 derivatives .

Synthetic Flexibility: Most analogs are synthesized via condensation reactions (e.g., chalcone-malononitrile cyclization) or multi-component couplings, suggesting adaptable routes for modifying the target compound .

Biological Applications: Cytotoxicity: Pyrano[3,2-c]pyridine-3-carbonitriles (e.g., P.P, TPM.P) show potent activity against cancer cells, implying that the target compound’s amino and difluoromethoxy groups could be optimized for similar effects . Kinase Inhibition: Fluorinated pyridine-3-carbonitriles (e.g., selpercatinib derivatives) target RET kinases, highlighting the therapeutic relevance of fluorine substitution .

Physical Properties: Fluorescence: Substituents like -SCH₃ or -Ph in 2-amino-4,6-diphenyl derivatives significantly alter emission wavelengths and intensities, suggesting the difluoromethoxy group could modulate optoelectronic properties .

Biological Activity

6-Amino-2-(difluoromethoxy)pyridine-3-carbonitrile is a pyridine derivative notable for its unique structural features, including an amino group, a difluoromethoxy group, and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

The molecular formula of this compound is C8H7F2N3O, with a molecular weight of approximately 185.14 g/mol. Its structure allows for various chemical reactions that can enhance its biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of this compound has been explored through various studies, focusing on its interactions with biological targets.

Anti-inflammatory Activity

Preliminary studies have shown that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, related compounds have demonstrated IC50 values against COX-2 similar to that of the standard anti-inflammatory drug celecoxib, suggesting that this compound could possess comparable anti-inflammatory effects .

CompoundIC50 (μmol)Comparison
This compoundTBDPotentially similar to celecoxib (IC50 = 0.04 ± 0.01 μmol)
Celecoxib0.04 ± 0.01Standard reference

Antimicrobial Activity

The introduction of fluorine atoms in the structure has been associated with enhanced antibacterial activity. Studies suggest that fluorinated compounds can improve drug binding to targets and facilitate penetration through bacterial biofilms . Although specific data on the antimicrobial activity of this compound remains limited, its structural characteristics imply potential efficacy against various bacterial strains.

The mechanism by which this compound exerts its effects primarily involves interactions with specific enzymes or receptors. Molecular docking studies have been employed to predict binding affinities and elucidate the compound's interactions at the molecular level. These studies indicate that the difluoromethoxy group may enhance the compound's lipophilicity, influencing its bioavailability and interaction with biological targets .

Case Studies

A series of studies have investigated derivatives of pyridine compounds for their biological activities:

  • COX Inhibition : A study found that certain pyridine derivatives significantly inhibited COX-2 activity, suggesting a pathway for potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : Research on related fluorinated compounds indicated improved efficacy against bacterial strains due to enhanced drug distribution and binding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Reactant of Route 2
6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.